

A Comparative Guide to Astatine-211 Biodistribution in Preclinical Animal Models

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Compound of Interest

Compound Name: Astatane

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This guide provides a comparative analysis of biodistribution data for various astatine-211 (^{211}At) labeled compounds in different animal models. The objective is to offer a valuable resource for researchers engaged in the development of targeted alpha therapies. By presenting quantitative data from key studies in a standardized format, this guide facilitates the cross-validation and interpretation of preclinical biodistribution profiles. Detailed experimental protocols for the cited studies are also provided to ensure reproducibility and aid in the design of future experiments.

Comparative Biodistribution Data

The following tables summarize the biodistribution data of three distinct astatine-211 labeled agents: a small molecule targeting Prostate-Specific Membrane Antigen (^{211}At]PSMA-5), an anti-HER2 nanobody (^{211}At]SAGMB-2Rs15d), and free astatide (^{211}At]At $^{-}$) in comparison with free iodide (^{125}I]I $^{-}$). The data is presented as the percentage of the injected dose per gram of tissue (%ID/g) at various time points post-injection.

Table 1: Biodistribution of ^{211}At]PSMA-5 in Normal Male ICR Mice^{[1][2]}

Organ	10 min	1 h	3 h	6 h	24 h
Blood	1.8 ± 0.4	0.5 ± 0.1	0.2 ± 0.1	0.1 ± 0.0	0.0 ± 0.0
Heart	1.2 ± 0.2	0.4 ± 0.1	0.2 ± 0.0	0.1 ± 0.0	0.0 ± 0.0
Lungs	2.1 ± 0.4	0.6 ± 0.1	0.3 ± 0.1	0.2 ± 0.0	0.1 ± 0.0
Liver	1.5 ± 0.2	0.8 ± 0.1	0.5 ± 0.1	0.4 ± 0.1	0.2 ± 0.0
Spleen	1.1 ± 0.2	0.6 ± 0.1	0.4 ± 0.1	0.3 ± 0.0	0.1 ± 0.0
Kidneys	45.3 ± 8.1	51.1 ± 9.2	50.8 ± 9.1	51.5 ± 9.3	25.8 ± 4.6
Stomach	0.8 ± 0.1	0.5 ± 0.1	0.4 ± 0.1	0.3 ± 0.1	0.1 ± 0.0
Intestines	1.0 ± 0.2	0.6 ± 0.1	0.4 ± 0.1	0.3 ± 0.1	0.2 ± 0.0
Thyroid	1.0 ± 0.2	2.5 ± 0.5	3.1 ± 0.6	2.8 ± 0.5	1.5 ± 0.3
Bone	0.5 ± 0.1	0.3 ± 0.1	0.2 ± 0.0	0.1 ± 0.0	0.1 ± 0.0

Table 2: Biodistribution of Anti-HER2 Nanobody [²¹¹At]SAGMB-2Rs15d in Female BALB/c Nude Mice with SKOV-3 Xenografts[3]

Organ/Tissue	1 h	3 h	6 h	24 h
Blood	1.3 ± 0.4	0.3 ± 0.1	0.1 ± 0.0	0.0 ± 0.0
Heart	0.6 ± 0.2	0.2 ± 0.1	0.1 ± 0.0	0.0 ± 0.0
Lungs	1.5 ± 0.5	0.6 ± 0.2	0.3 ± 0.1	0.1 ± 0.0
Liver	1.2 ± 0.4	0.7 ± 0.2	0.5 ± 0.1	0.2 ± 0.1
Spleen	0.7 ± 0.2	0.3 ± 0.1	0.2 ± 0.1	0.1 ± 0.0
Kidneys	82.7 ± 28.3	14.1 ± 0.6	5.9 ± 0.8	1.5 ± 0.2
Stomach	0.8 ± 0.3	0.5 ± 0.2	0.4 ± 0.1	0.2 ± 0.1
Intestines	0.5 ± 0.2	0.3 ± 0.1	0.2 ± 0.1	0.1 ± 0.0
Thyroid	1.1 ± 0.4	0.9 ± 0.3	0.7 ± 0.2	0.4 ± 0.1
Bone	0.4 ± 0.1	0.2 ± 0.1	0.1 ± 0.0	0.0 ± 0.0
Tumor	8.9 ± 1.5	7.5 ± 1.1	5.8 ± 0.9	2.5 ± 0.4

Table 3: Comparative Biodistribution of Free [²¹¹At]Astatide and [¹²⁵I]Iodide in Female Nude Mice with HTh83 Anaplastic Thyroid Carcinoma Xenografts[4]

Organ/Tissue	4 h ($[^{211}\text{At}]\text{At}^-$)	4 h ($[^{125}\text{I}]\text{I}^-$)	24 h ($[^{211}\text{At}]\text{At}^-$)	24 h ($[^{125}\text{I}]\text{I}^-$)
Blood	1.9 ± 0.3	0.4 ± 0.1	0.3 ± 0.1	0.1 ± 0.0
Heart	1.5 ± 0.2	0.3 ± 0.1	0.3 ± 0.1	0.1 ± 0.0
Lungs	5.2 ± 0.8	1.0 ± 0.2	1.0 ± 0.2	0.2 ± 0.0
Liver	2.1 ± 0.3	0.5 ± 0.1	0.5 ± 0.1	0.1 ± 0.0
Spleen	4.8 ± 0.7	0.8 ± 0.1	1.2 ± 0.2	0.2 ± 0.0
Kidneys	4.5 ± 0.7	1.2 ± 0.2	1.0 ± 0.2	0.3 ± 0.1
Stomach	10.1 ± 1.5	5.1 ± 0.8	2.5 ± 0.4	1.0 ± 0.2
Intestines	2.5 ± 0.4	0.8 ± 0.1	0.8 ± 0.1	0.3 ± 0.1
Thyroid	20.5 ± 3.1	25.1 ± 3.8	15.2 ± 2.3	18.5 ± 2.8
Tumor	5.5 ± 0.8	1.5 ± 0.2	15.0 ± 2.3	2.1 ± 0.3

Experimental Protocols

Detailed methodologies for the key experiments cited in the biodistribution tables are provided below.

Biodistribution of $[^{211}\text{At}]\text{PSMA-5}$ in Mice

- Radiolabeling: Astatine-211 was produced via the $^{209}\text{Bi}(\alpha, 2n)^{211}\text{At}$ nuclear reaction on a cyclotron. The resulting ^{211}At was purified by dry distillation. The precursor PSMA-5 was radiolabeled with ^{211}At using a one-step aqueous solution method.[\[2\]](#)
- Animal Model: Normal male ICR mice were used for the biodistribution study.[\[1\]](#)[\[2\]](#)
- Administration: $[^{211}\text{At}]\text{PSMA-5}$ was administered intravenously to the mice.[\[1\]](#)
- Biodistribution Analysis: At 10 minutes, 1, 3, 6, and 24 hours post-injection, groups of mice were euthanized.[\[1\]](#)[\[2\]](#) Various organs and tissues were collected, weighed, and the

radioactivity was measured using a gamma counter. The results were calculated as the percentage of the injected dose per gram of tissue (%ID/g).[1]

Biodistribution of Anti-HER2 Nanobody [^{211}At]SAGMB-2Rs15d in Tumor-Bearing Mice

- Radiolabeling: The anti-HER2 nanobody 2Rs15d was conjugated with the bifunctional reagent N-succinimidyl 4-guanidinomethyl-3- ^{125}I iodobenzoate (SGMIB) analog, where iodine is replaced by astatine. The resulting [^{211}At]SAGMB-2Rs15d was purified and the radiochemical purity was determined to be greater than 95%.[3]
- Animal Model: Female BALB/c nude mice were subcutaneously inoculated with SKOV-3 human ovarian cancer cells to establish xenograft tumors.[3]
- Administration: Approximately 700 kBq of [^{211}At]SAGMB-2Rs15d was administered intravenously to each mouse.[3]
- Biodistribution Analysis: At 1, 3, 6, and 24 hours post-injection, cohorts of mice were euthanized by cervical dislocation. Tumors and a comprehensive panel of normal organs and tissues were excised, weighed, and their radioactivity content was measured with a gamma counter. The data was expressed as %ID/g.[3]

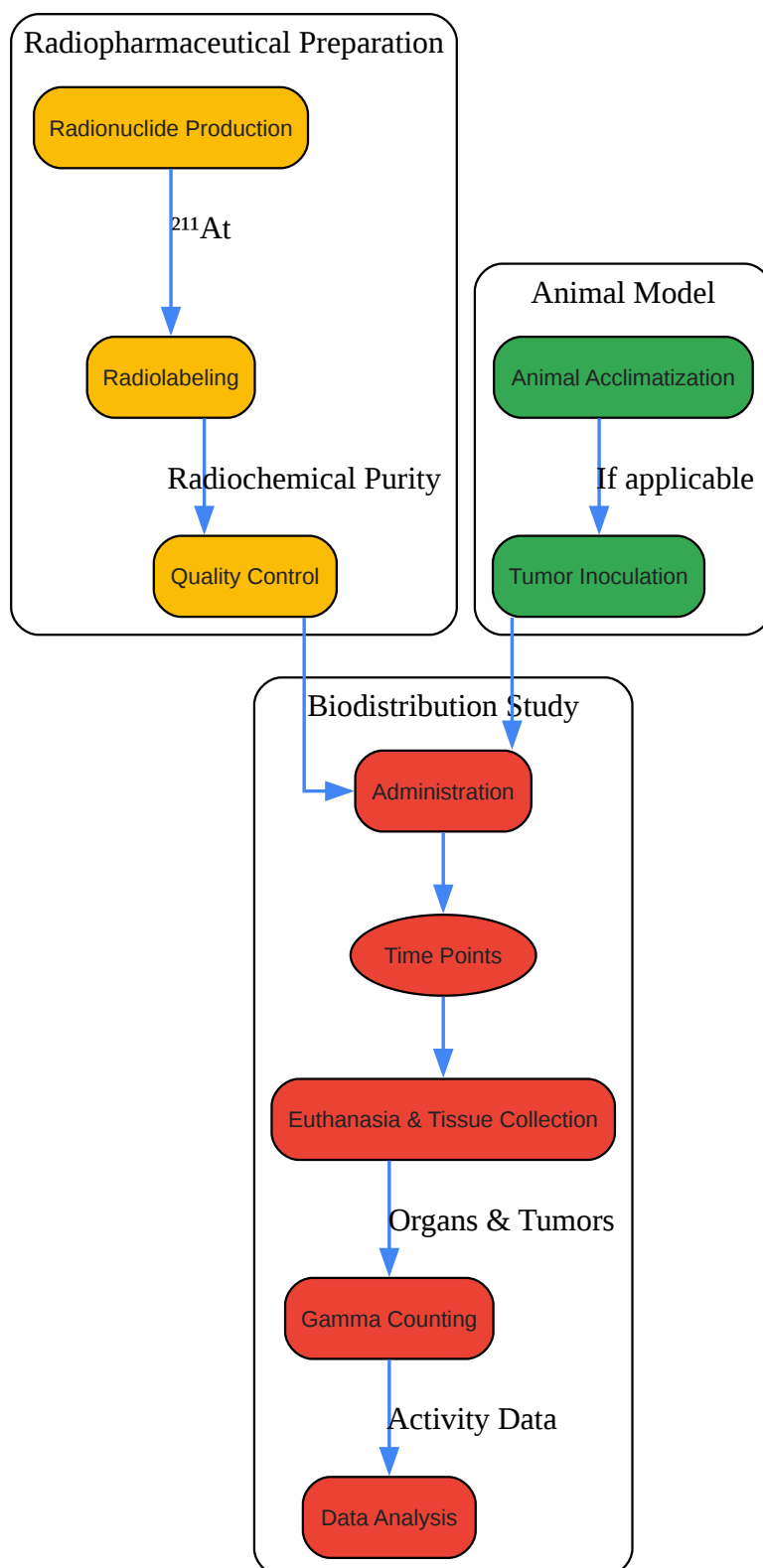
Comparative Biodistribution of Free [^{211}At]Astatide and [^{125}I]Iodide in Tumor-Bearing Mice

- Radiopharmaceuticals: Solutions of free [^{211}At]astatide and [^{125}I]iodide were prepared for injection.[4]
- Animal Model: Female athymic nude mice were subcutaneously injected with the HTh83 human anaplastic thyroid carcinoma cell line to induce tumor growth.[4]
- Administration: A solution containing both 0.3 MBq of ^{211}At and 0.3 MBq of ^{125}I was administered intravenously to each mouse simultaneously.[4]
- Biodistribution Analysis: Mice were sacrificed at 4 and 24 hours after the injection.[4] Various tissues and tumors were collected, weighed, and the activities of both ^{211}At and ^{125}I were

determined using a gamma counter with appropriate energy windows to distinguish between the two radionuclides. The results were presented as %ID/g for each radionuclide.[4]

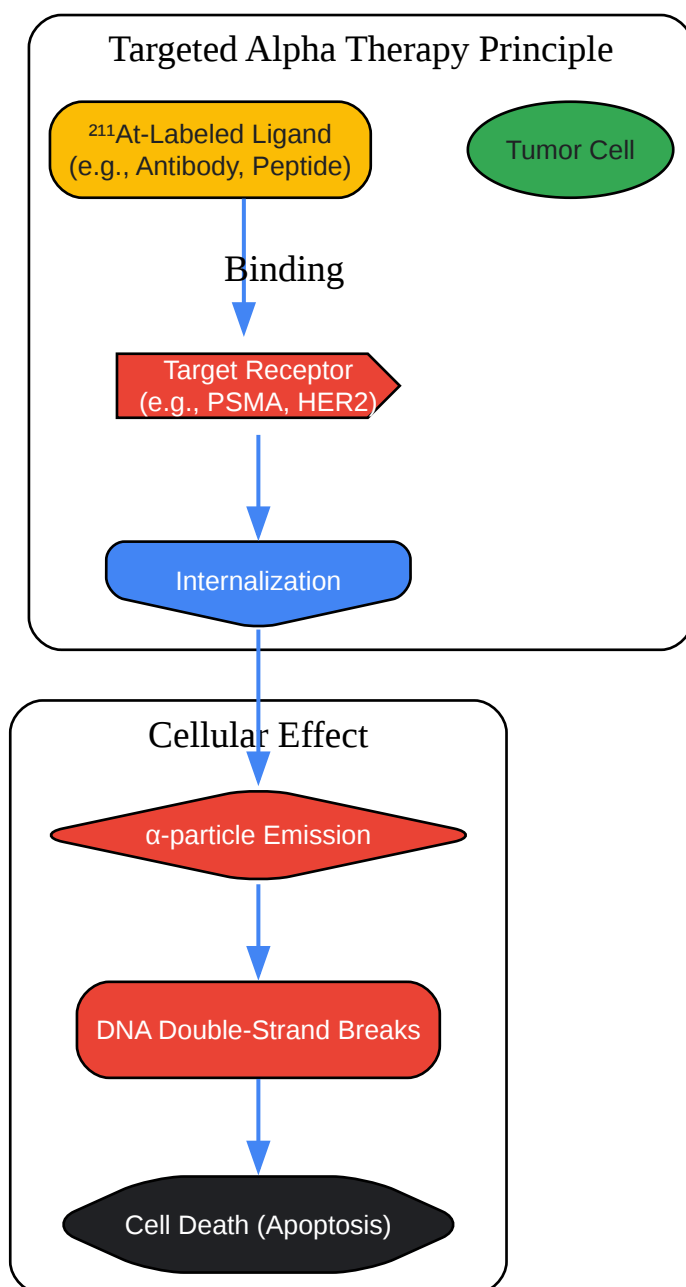
Visualizations

The following diagrams illustrate key workflows and relationships relevant to the cross-validation of **astatane** biodistribution data.



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A generalized workflow for astatine biodistribution studies.



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Conceptual pathway of astatine-211 targeted alpha therapy.

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- To cite this document: BenchChem. [A Comparative Guide to Astatine-211 Biodistribution in Preclinical Animal Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1221854#cross-validation-of-astatane-biodistribution-data-in-animal-models]

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